Fmoc-L-Dap(N3)-OH

Catalog No.
S763350
CAS No.
684270-46-0
M.F
C18H16N4O4
M. Wt
352,34 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Dap(N3)-OH

CAS Number

684270-46-0

Product Name

Fmoc-L-Dap(N3)-OH

IUPAC Name

(2S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C18H16N4O4

Molecular Weight

352,34 g/mole

InChI

InChI=1S/C18H16N4O4/c19-22-20-9-16(17(23)24)21-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,21,25)(H,23,24)/t16-/m0/s1

InChI Key

ZITYCUDVCWLHPG-INIZCTEOSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=[N+]=[N-])C(=O)O

Synonyms

684270-46-0;L-ALANINE,3-AZIDO-N-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-;AmbotzFAA1820;Fmoc-|A-azido-Ala-OH;Fmoc-3-azido-L-alanine;Fmoc-beta-azido-Ala-OH;Fmoc-L-Dap(N3)-OH;CTK1H5969;MolPort-008-267-755;ZINC57990093;AKOS015940886;(S)-3-Azido-2-(Fmoc-amino)propionicacid;RT-012988;N-(9H-Fluorene-9-ylmethoxycarbonyl)-3-azido-L-alanine

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=[N+]=[N-])C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN=[N+]=[N-])C(=O)O

Peptide Synthesis with Click Chemistry:

  • Fmoc-L-Dap(N3)-OH incorporates an azide group (-N3) on its side chain, enabling conjugation with other molecules containing complementary functional groups through click chemistry []. This technique offers a reliable and efficient way to introduce diverse functionalities into peptides, such as fluorescent labels, probes, or targeting moieties [, ].
  • The azide group in Fmoc-L-Dap(N3)-OH can be readily converted into alkyne groups using Staudinger reduction or other methods []. Alkynes can then be used for labeling biomolecules with photoaffinity probes for studying protein-protein interactions or enzyme mechanisms [].

Orthogonally Protected Diaminocarboxylic Acid Derivative:

  • Fmoc-L-Dap(N3)-OH possesses both an Fmoc protecting group and an azide moiety, making it an orthogonally protected diaminocarboxylic acid derivative []. This unique property allows for selective modification of either the amino group or the azide group during peptide synthesis, enabling the creation of complex peptide structures with precise control over functionality [].

Fmoc-L-Dap(N3)-OH, also known as N3-L-Dap(Fmoc)-OH, is a derivative of diaminopropionic acid featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on one amino group and an azide functional group on the other. Its chemical formula is C18H16N4O4C_{18}H_{16}N_{4}O_{4} with a molecular weight of approximately 364.34 g/mol . This compound is primarily utilized in peptide synthesis and bioconjugation applications due to its unique structural properties.

, particularly in click chemistry. The azide group allows for efficient conjugation with alkyne-containing molecules, facilitating the formation of stable triazole linkages. This reaction is highly selective and occurs under mild conditions, making it advantageous for bioconjugation applications . Additionally, the Fmoc group can be removed under basic conditions, allowing for the subsequent coupling of this compound in peptide synthesis.

While specific biological activities of Fmoc-L-Dap(N3)-OH are not extensively documented, its role as a building block in peptide synthesis suggests potential applications in drug development and protein engineering. The incorporation of azide functionalities can enhance the bioactivity of peptides by enabling targeted delivery or modification of therapeutic agents .

The synthesis of Fmoc-L-Dap(N3)-OH typically involves several steps:

  • Protection of Amino Groups: The amino groups of diaminopropionic acid are selectively protected using the Fmoc group.
  • Azidation: The primary amine is then converted to an azide using sodium azide under suitable conditions.
  • Purification: The product is purified through techniques such as chromatography to obtain high purity .

This multi-step synthesis allows for the introduction of both protective and reactive groups, essential for its application in further

Fmoc-L-Dap(N3)-OH has diverse applications, including:

  • Peptide Synthesis: It serves as a key building block in the synthesis of peptides, particularly those requiring orthogonal protection strategies.
  • Bioconjugation: The azide functionality enables conjugation with various biomolecules, facilitating the development of targeted therapeutics and diagnostics.
  • Click Chemistry: It is widely used in click chemistry approaches for creating complex molecular architectures .

Interaction studies involving Fmoc-L-Dap(N3)-OH often focus on its ability to form stable conjugates with proteins or other biomolecules through click reactions. These studies help elucidate the efficiency and selectivity of bioconjugation methods, providing insights into potential therapeutic applications.

Several compounds share structural similarities with Fmoc-L-Dap(N3)-OH, each offering unique properties and applications:

Compound NameKey FeaturesUnique Aspects
Fmoc-L-Dap-OHL-diaminopropionic acid without azideUsed primarily in peptide synthesis
Fmoc-Dap(Fmoc)-OHBis-Fmoc protected diaminopropionic acidEnhanced stability due to dual protection
N3-Dap(Fmoc)-OHAzido derivative similar to Fmoc-L-Dap(N3)-OHFocused on click chemistry applications

Fmoc-L-Dap(N3)-OH stands out due to its dual functionality as both a peptide building block and a reactive site for further modifications via click chemistry, making it particularly versatile in synthetic biology and medicinal chemistry contexts .

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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